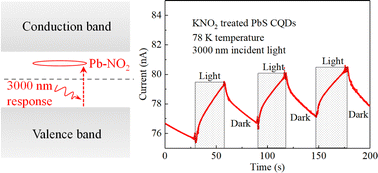Mid-infrared response of PbS colloidal quantum dot solids†
Journal of Materials Chemistry C Pub Date: 2023-07-10 DOI: 10.1039/D3TC01698F
Abstract
Lead sulfide (PbS) colloidal quantum dots (CQDs) are promising candidates for infrared photodetectors (PDs). However, solution-processed PbS CQDs with spectra ranging up to the mid-infrared range are completely absent because long-chain organic ligands capped on large size CQDs provide insufficient steric hindrance to separate the adjacent particles for dispersion in solvents, limiting their application in infrared PDs. Herein we report a strategy that addresses the extension of the response spectra of PbS CQDs by incorporating PbNO2 impurities. This is achieved by photo-carrier transition from the valence band (VB) of PbS CQDs to the unoccupied in-gap states (IGSs) near the conduction band. The device exhibits an obvious response with responsivity of 0.11 A W−1 and a detectivity of 5.38 × 108 Jones under the illumination of 3000 nm light rays at room temperature. Once the temperature decreased to 78 K, the device exhibited a response with a responsivity of 0.03 A W−1 and a detectivity of 3.77 × 108 Jones. The X-ray photoelectron spectroscopy results indicate that these IGSs are formed by using potassium nitrite (KNO2) to remove the oleate ligands and induce oxidation impurities on the CQD surface. Additionally, detailed characterization is carried out to investigate the mechanism of the infrared response of PbS CQDs. We are optimistic that this strategy could provide an alternative avenue toward the use of CQDs in optoelectronic devices with a broad response range.


Recommended Literature
- [1] High efficiency spin filtering in magnetic phosphorene†
- [2] Emerging catalytic processes for the production of adipic acid
- [3] The atomic-emission spectroscopy of the rare earth elements in a separated nitrous oxide-acetylene flame
- [4] Fractional Stokes–Einstein–Debye relation and orientational entropy effects in strongly hydrogen-bonded liquid amides
- [5] Back cover
- [6] Inside front cover
- [7] Synthesis, characterization and X-ray crystal structures of cyclam derivatives. Part VI. Proton binding studies of a pyridine-strapped 5,12-dioxocyclam based macrobicycle†‡§
- [8] Free-standing Ni-microfiber-supported carbon nanotube aerogel hybrid electrodes in 3D for high-performance supercapacitors†
- [9] Pore volume regulated CO2 adsorption in C–C bonded porous organic frameworks†
- [10] Iridium catalysed synthesis of piperazines from diols†

Journal Name:Journal of Materials Chemistry C
Research Products
-
CAS no.: 14104-19-9
-
CAS no.: 161404-76-8









